molecular formula C19H17N3O3S3 B2708433 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide CAS No. 941992-99-0

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide

Cat. No.: B2708433
CAS No.: 941992-99-0
M. Wt: 431.54
InChI Key: NFDKVSKNIGCFEP-UHFFFAOYSA-N
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Description

3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropylsulfonyl group and a 7-methylbenzo[1,2-d:3,4-d’]bis(thiazole) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide typically involves multiple steps:

    Formation of the 7-methylbenzo[1,2-d3,4-d’]bis(thiazole) moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isopropylsulfonyl group: This step involves the sulfonylation of the benzamide core using isopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling of the benzamide core with the 7-methylbenzo[1,2-d3,4-d’]bis(thiazole) moiety: This can be done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide depends on its application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or semiconductive properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethylbenzo[1,2-d:4,5-d’]bis(thiazole)
  • Benzo[1,2-d:4,5-d’]bisthiazole derivatives

Uniqueness

3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide is unique due to the presence of both the isopropylsulfonyl group and the 7-methylbenzo[1,2-d:3,4-d’]bis(thiazole) moiety, which confer distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S3/c1-10(2)28(24,25)13-6-4-5-12(9-13)18(23)22-19-21-14-7-8-15-16(17(14)27-19)20-11(3)26-15/h4-10H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDKVSKNIGCFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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